Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Research has indicated potential anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-5-3-4-8(6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |
InChI Key |
ASYZHMBQNXFYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.